Cas no 2247106-67-6 ((9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate)

(9H-Fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate is a specialized carbamate derivative featuring a fluorenylmethyl (Fmoc) protecting group and a pyrrolidine scaffold with a methoxymethyl substituent. This compound is primarily utilized in peptide synthesis and organic chemistry, where the Fmoc group serves as a temporary protecting agent for amines, enabling selective deprotection under mild basic conditions. The methoxymethyl-pyrrolidine moiety enhances solubility and stability, facilitating efficient coupling reactions. Its structural design ensures compatibility with solid-phase synthesis protocols, making it valuable for constructing complex peptidomimetics and bioactive molecules. The compound’s well-defined reactivity and orthogonal protection strategy contribute to its utility in controlled, high-yield synthetic applications.
(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate structure
2247106-67-6 structure
Product name:(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
CAS No:2247106-67-6
MF:C22H26N2O3
MW:366.453445911407
CID:6255788
PubChem ID:138040766

(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • 2247106-67-6
    • EN300-6489973
    • (9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
    • Inchi: 1S/C22H26N2O3/c1-26-15-22(11-6-12-24-22)14-23-21(25)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,20,24H,6,11-15H2,1H3,(H,23,25)
    • InChI Key: WSEUBUKRJRMXEG-UHFFFAOYSA-N
    • SMILES: O(C)CC1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCCN1

Computed Properties

  • Exact Mass: 366.19434270g/mol
  • Monoisotopic Mass: 366.19434270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 59.6Ų

(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6489973-0.1g
(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
2247106-67-6 95.0%
0.1g
$1119.0 2025-03-15
Enamine
EN300-6489973-1.0g
(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
2247106-67-6 95.0%
1.0g
$1272.0 2025-03-15
Enamine
EN300-6489973-0.5g
(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
2247106-67-6 95.0%
0.5g
$1221.0 2025-03-15
Enamine
EN300-6489973-5.0g
(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
2247106-67-6 95.0%
5.0g
$3687.0 2025-03-15
Enamine
EN300-6489973-0.05g
(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
2247106-67-6 95.0%
0.05g
$1068.0 2025-03-15
Enamine
EN300-6489973-2.5g
(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
2247106-67-6 95.0%
2.5g
$2492.0 2025-03-15
Enamine
EN300-6489973-0.25g
(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
2247106-67-6 95.0%
0.25g
$1170.0 2025-03-15
Enamine
EN300-6489973-10.0g
(9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
2247106-67-6 95.0%
10.0g
$5467.0 2025-03-15

Additional information on (9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate

Comprehensive Overview of (9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate (CAS No. 2247106-67-6)

The compound (9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate, identified by its CAS number 2247106-67-6, is a specialized carbamate derivative with significant applications in pharmaceutical research and organic synthesis. This molecule features a fluorenylmethyl (Fmoc) protecting group, a pyrrolidine scaffold, and a methoxymethyl substituent, making it a versatile intermediate for peptide synthesis and drug discovery. Its unique structure has garnered attention in the scientific community, particularly for its role in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

In recent years, the demand for Fmoc-protected amino acid derivatives like this compound has surged due to their critical role in peptide-based therapeutics. Researchers are increasingly exploring its potential in targeted drug delivery and bioconjugation, aligning with trends in personalized medicine. The methoxymethyl-pyrrolidine moiety enhances solubility and bioavailability, addressing common challenges in small-molecule drug development. These attributes make CAS 2247106-67-6 a focal point for innovations in proteomics and biopharmaceuticals.

From a synthetic perspective, the compound’s carbamate linkage offers stability under mild conditions, a feature highly valued in green chemistry initiatives. Laboratories prioritize such reagents to minimize hazardous byproducts, reflecting the industry’s shift toward sustainable synthesis. Its compatibility with automated peptide synthesizers further underscores its utility in high-throughput screening, a technique pivotal to AI-driven drug discovery platforms. This synergy between traditional chemistry and cutting-edge technology positions 2247106-67-6 as a bridge between classical and modern methodologies.

Market analyses reveal growing interest in Fmoc-pyrrolidine derivatives, driven by their applications in cancer research and neurodegenerative disease studies. The compound’s ability to modulate enzyme inhibition and receptor binding has sparked investigations into its use for epigenetic modifiers and protein-protein interaction inhibitors. Such diverse applicability ensures its relevance in academic and industrial R&D pipelines, with patents citing its structural motifs in novel therapeutic agents.

Quality control protocols for CAS 2247106-67-6 emphasize rigorous HPLC purification and spectroscopic characterization (e.g., NMR, MS) to meet GMP standards. Suppliers often highlight its low immunogenicity and high batch-to-batch consistency, key metrics for preclinical studies. These factors, combined with its scalable synthesis, make it a preferred choice for contract manufacturing organizations (CMOs) serving the biotech sector.

Emerging discussions in chemical databases and forums frequently address optimal storage conditions (e.g., -20°C under argon) and handling precautions to preserve the compound’s integrity. Such practical insights, alongside peer-reviewed studies on its metabolic stability, contribute to a robust knowledge base for end-users. As the scientific community continues to unravel its potential, (9H-fluoren-9-yl)methyl N-{[2-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate remains a cornerstone of innovative chemical biology.

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